molecular formula C11H19NO B6152696 7,7-dimethyl-2-azaspiro[4.5]decan-3-one CAS No. 196608-85-2

7,7-dimethyl-2-azaspiro[4.5]decan-3-one

Cat. No.: B6152696
CAS No.: 196608-85-2
M. Wt: 181.3
InChI Key:
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Description

7,7-dimethyl-2-azaspiro[4.5]decan-3-one: is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reaction: One common method involves the cyclization of a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the spirocyclic structure.

    Reductive Amination: Another approach is the reductive amination of a ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.

Industrial Production Methods: Industrial production of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one often involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products:

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

    Material Science: It is used in the synthesis of novel polymers and materials with unique mechanical and thermal properties.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders.

    Biological Probes: It is used as a building block in the synthesis of fluorescent probes for imaging and diagnostic applications.

Industry:

    Agrochemicals: The compound is explored for its potential use in the development of new agrochemicals with improved efficacy and safety profiles.

    Cosmetics: It is used in the formulation of certain cosmetic products due to its unique structural properties.

Mechanism of Action

The mechanism by which 7,7-dimethyl-2-azaspiro[4.5]decan-3-one exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity and binding affinity, which can modulate the activity of these targets. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for the compound’s biological activity.

Comparison with Similar Compounds

    2-azaspiro[4.5]decan-3-one: A structurally similar compound with a different substitution pattern.

    1-methyl-2-azaspiro[4.5]decan-3-one: Another analog with a methyl group at the nitrogen atom.

Uniqueness: 7,7-dimethyl-2-azaspiro[4.5]decan-3-one is unique due to the presence of two methyl groups at the 7-position, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

196608-85-2

Molecular Formula

C11H19NO

Molecular Weight

181.3

Purity

95

Origin of Product

United States

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